5-Chloro-2-mercaptobenzoic acid

描述

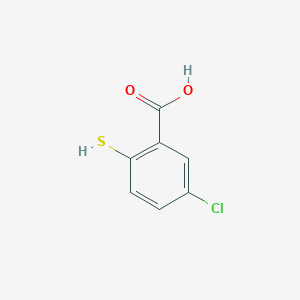

5-Chloro-2-mercaptobenzoic acid: is an organic compound with the molecular formula C7H5ClO2S . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-mercaptobenzoic acid typically involves the chlorination of 2-mercaptobenzoic acid. One common method includes the reaction of 2-mercaptobenzoic acid with thionyl chloride, which introduces the chlorine atom at the 5-position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using 2,6-dichlorobenzonitrile as a starting material. This compound undergoes a sulfo-reaction followed by hydrolysis to yield this compound. This method is advantageous due to its simplicity, low production cost, and high yield, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 5-Chloro-2-mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form 5-chloro-2-aminobenzoic acid.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: 5-Chloro-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Chemistry: 5-Chloro-2-mercaptobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is involved in Suzuki–Miyaura coupling reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form disulfide bonds with cysteine residues in proteins .

Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .

Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in the formulation of various chemical products .

作用机制

The mechanism of action of 5-Chloro-2-mercaptobenzoic acid involves its interaction with thiol groups in proteins and enzymes. The thiol group in the compound can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. This property is exploited in the development of enzyme inhibitors and in the study of protein function .

相似化合物的比较

2-Mercaptobenzoic acid: Lacks the chlorine atom at the 5-position.

5-Bromo-2-mercaptobenzoic acid: Contains a bromine atom instead of chlorine.

2-Chloro-6-mercaptobenzoic acid: The positions of the chlorine and thiol groups are different.

Uniqueness: 5-Chloro-2-mercaptobenzoic acid is unique due to the presence of both a chlorine atom and a thiol group on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

5-Chloro-2-mercaptobenzoic acid (5C2MBA) is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a mercapto (-SH) group and a chloro (-Cl) substituent on a benzoic acid framework. Its structural formula can be represented as:

This structure contributes to its reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that 5C2MBA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies report that 5C2MBA can inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings . The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell death.

2. Cytotoxic Effects

5C2MBA has also shown cytotoxic effects on cancer cell lines. In vitro studies indicate that it induces apoptosis in leiomyosarcoma cells. The compound was tested using MTT assays, revealing that at concentrations as low as 15 μM, it caused significant cell death through apoptotic pathways . The cytotoxic mechanism appears to involve oxidative stress and the activation of caspase pathways.

3. Anti-inflammatory Properties

The anti-inflammatory potential of 5C2MBA has been evaluated in several models. It has been shown to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating conditions characterized by inflammation . The compound’s ability to modulate signaling pathways related to inflammation is a key area of ongoing research.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5C2MBA was tested against a panel of microbial pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL for various strains, highlighting its potential as an antimicrobial agent.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| Candida albicans | 25 |

Case Study 2: Cytotoxicity in Cancer Cells

A study focused on the cytotoxic effects of 5C2MBA on human leiomyosarcoma cells showed that treatment with the compound led to a dose-dependent increase in apoptosis. Flow cytometry analysis revealed that approximately 62% of cells underwent apoptosis at a concentration of 15 μM after 24 hours of exposure .

The biological activity of 5C2MBA can be attributed to several mechanisms:

- Oxidative Stress Induction : The mercapto group can participate in redox reactions, leading to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, compromising their integrity.

- Cytokine Modulation : By influencing signaling pathways such as NF-κB, 5C2MBA can alter cytokine production, reducing inflammation .

常见问题

Basic Questions

Q. What are the key synthetic routes for 5-Chloro-2-mercaptobenzoic acid, and how can reaction conditions be optimized?

- Methodology :

-

Halogenation-Mercaptation : Start with 2-mercaptobenzoic acid derivatives and introduce chlorine via electrophilic substitution. Use catalysts like AlCl₃ in chlorinated solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) .

-

Thiolation of Pre-chlorinated Intermediates : React 5-chloro-2-nitrobenzoic acid with thiourea or H₂S in basic conditions (e.g., NaOH/ethanol) to reduce nitro groups and introduce thiol functionality. Purify via recrystallization in ethanol/water mixtures .

- Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize disulfide byproducts.

Table 1 : Synthetic Route Comparison

Route Starting Material Key Reagents/Conditions Yield (%) Purity (HPLC) Halogenation-Mercaptation 2-Mercaptobenzoic acid Cl₂, AlCl₃, 0°C 65–70 >95% Thiolation 5-Chloro-2-nitrobenzoic acid Thiourea, NaOH, ethanol 50–60 90–92%

Q. How is this compound characterized to confirm structure and purity?

- Spectroscopic Techniques :

- NMR : Expect aromatic protons at δ 7.2–8.1 ppm (1H, J = 8 Hz) and a broad -SH peak at δ 3.5–4.0 ppm (disappears upon D₂O exchange). Carboxylic acid protons appear at δ 12–13 ppm .

- IR : Strong -COOH stretch at ~1700 cm⁻¹, -SH stretch at ~2550 cm⁻¹, and C-Cl at 750 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict tautomeric behavior and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model thiol-thione tautomerism. Optimize geometries at the B3LYP/6-31G(d) level and calculate energy barriers for tautomeric shifts .

- Solvent Effects : Simulate polar solvents (e.g., water, DMSO) to assess stabilization of thiolate anions. Compare with experimental pKa values (HPLC-UV titration) .

- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm dominant tautomers.

Q. What strategies resolve contradictions in crystallographic data for thiol-containing benzoic acids?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios for weak -SH scattering .

- Refinement : Apply SHELXL restraints for S-H bond distances (1.34 Å) and anisotropic displacement parameters. Validate with Hirshfeld surface analysis to detect intermolecular interactions (e.g., S⋯O hydrogen bonds) .

- Error Mitigation : Re-examine twinning or disorder using PLATON’s ADDSYM algorithm. Compare with analogous structures (e.g., 5-Chloro-2-hydroxybenzoic acid ).

Q. How does pH influence the reactivity of this compound in nucleophilic substitution reactions?

- Experimental Design :

- Kinetic Studies : React with alkyl halides (e.g., methyl iodide) in buffered solutions (pH 3–10). Monitor thiolate formation via UV-Vis (λ = 260 nm) .

- Product Analysis : Isolate S-alkylated derivatives via column chromatography (silica gel, CH₂Cl₂/MeOH). Confirm structures with HRMS and NOESY (for regioselectivity) .

- Key Findings : Reactivity peaks at pH > 8 (thiolate dominance), but competing hydrolysis of Cl⁻ occurs at pH > 10.

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods due to volatile thiol odors .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before segregating in halogenated waste containers. Avoid mixing with oxidizers (risk of disulfide formation) .

Q. Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Documentation : Follow IUPAC guidelines for reporting synthetic procedures (e.g., solvent purity, exact molar ratios) .

- Validation : Share raw spectral data (NMR, IR) and crystallographic .cif files in supplementary materials. Use independent batch replication to confirm yields .

属性

IUPAC Name |

5-chloro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJPZCDOLGSYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574116 | |

| Record name | 5-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-50-9 | |

| Record name | 5-Chloro-2-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。